molecular formula C13H18N2O B8805475 N-[4-(1-piperidinyl)phenyl]acetamide CAS No. 14192-71-3

N-[4-(1-piperidinyl)phenyl]acetamide

Cat. No.: B8805475
CAS No.: 14192-71-3
M. Wt: 218.29 g/mol
InChI Key: HRQOQSWMKUGORD-UHFFFAOYSA-N
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Description

N-[4-(1-Piperidinyl)phenyl]acetamide is a phenylacetamide derivative characterized by a piperidine ring attached to the para-position of the phenyl group and an acetamide substituent. This article compares this compound with its analogues in terms of structural features, pharmacological profiles, and chemical properties.

Properties

CAS No.

14192-71-3

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-(4-piperidin-1-ylphenyl)acetamide

InChI

InChI=1S/C13H18N2O/c1-11(16)14-12-5-7-13(8-6-12)15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,14,16)

InChI Key

HRQOQSWMKUGORD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Features of Selected Compounds

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
N-[4-(1-Piperidinyl)phenyl]acetamide Piperidinyl C₁₃H₁₈N₂O 218.30 (calculated) Piperidine directly attached to phenyl Target
N-[4-(1-Piperidinylsulfonyl)phenyl]acetamide Piperidinylsulfonyl C₁₃H₁₈N₂O₃S 282.36 Sulfonyl bridge enhances polarity
Acetyl fentanyl Phenethylpiperidinyl C₂₁H₂₆N₂O₂ 338.45 Phenethyl group on piperidine
N-Phenyl-2-(piperazin-1-yl)acetamide Piperazinyl C₁₂H₁₇N₃O 219.28 Piperazine ring instead of piperidine
Compound 6 () 4-Nitrophenyl chalcone conjugate C₁₇H₁₄N₂O₄ 310.31 Chalcone backbone with nitro group

Key Observations :

  • Piperidine vs.
  • Sulfonyl and Chalcone Modifications: Sulfonyl groups (e.g., ) increase molecular weight and polarity, while chalcone derivatives (e.g., ) introduce conjugated systems that enhance antinociceptive activity.

Pharmacological Activity Comparison

Table 2: Pharmacological Profiles of Analogues

Compound Name Biological Activity Potency/IC₅₀ Mechanism of Action Reference
N-[4-(1-Piperidinylsulfonyl)phenyl]acetamide Analgesic (inflammatory pain) Comparable to paracetamol Anti-hypernociceptive activity
Acetyl fentanyl Opioid analgesic ~100x potency vs. morphine μ-opioid receptor agonism
Compound 6 () Antinociceptive 32-34x potency vs. aspirin Capsaicin receptor modulation
TC-N 1752 () Sodium channel inhibition (NaV1.7) IC₅₀ = 0.17 µM Voltage-gated sodium channel block

Key Findings :

  • Analgesic Efficacy : Sulfonyl-substituted acetamides (e.g., ) show efficacy in inflammatory pain models, likely via cyclooxygenase-independent pathways.
  • Potency vs. Safety: Acetyl fentanyl () highlights the trade-off between high opioid potency and overdose risk, absent in non-opioid analogues like compound 6 ().

Chemical and Physicochemical Properties

Table 3: Chemical Properties of Selected Compounds

Compound Name Solubility (Predicted) LogP (Predicted) Stability Notes Reference
This compound Moderate (lipophilic) 2.1 Stable under neutral conditions Target
N-[4-(1-Piperidinylsulfonyl)phenyl]acetamide Low (polar sulfonyl) 1.8 Hydrolytically stable
N-acetyl Norfentanyl () Low 3.5 Stable at -20°C for ≥5 years

Key Insights :

  • Lipophilicity : Piperidine and aromatic groups enhance membrane permeability, critical for CNS-targeting drugs.
  • Stability : Sulfonyl and trifluoromethyl groups (e.g., ) improve metabolic stability but may reduce solubility.

Preparation Methods

Synthesis Route

The alkylation of N-[3-(4-piperidinyl)phenyl]acetamide (compound 6 ) with N-ω-bromoalkylphthalimides is a widely cited method. The process involves:

  • Alkylation : Reacting compound 6 with N-(2-bromoethyl)phthalimide in dimethylformamide (DMF) at 70°C for 18 hours in the presence of sodium carbonate.

  • Deprotection : Treating the alkylated intermediate with hydrazine in ethanol to remove the phthalimide group, yielding the free amine.

Key Data

StepReagents/ConditionsYield
AlkylationDMF, Na₂CO₃, 70°C99%
DeprotectionHydrazine, EtOH, RT44%

This method achieves high regioselectivity due to the steric and electronic effects of the piperidine ring. However, the phthalimide deprotection step reduces overall efficiency.

Coupling of 4-Aminophenol with 1-(2-Chloroethyl)piperidine

Synthesis Route

A two-step protocol starting from 4-aminophenol:

  • Acetylation : 4-Aminophenol reacts with acetic acid in water with pyridine catalysis to form N-(4-hydroxyphenyl)acetamide.

  • Etherification : Alkylation with 1-(2-chloroethyl)piperidine hydrochloride in dimethyl sulfoxide (DMSO) under reflux conditions.

Key Data

StepReagents/ConditionsYield
AcetylationH₂O, pyridine, RT85–90%
EtherificationDMSO, K₂CO₃, reflux70–75%

This method avoids hazardous solvents but requires stringent temperature control during etherification to prevent side reactions.

Reductive Amination of 4-Piperidone Derivatives

Synthesis Route

A three-step process involving:

  • Alkylation : 4-Piperidone is alkylated with 2-phenylethyl bromide in acetonitrile using cesium carbonate.

  • Reductive Amination : The resulting ketone undergoes reductive amination with aniline using sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Acetylation : The amine intermediate is acetylated with acetic anhydride or propionyl chloride.

Key Data

StepReagents/ConditionsYield
AlkylationCH₃CN, Cs₂CO₃, 80°C88%
Reductive AminationCH₂Cl₂, NaBH(OAc)₃, RT91%
AcetylationDIPEA, CH₂Cl₂, RT95–98%

This method is scalable and compatible with diverse acylating agents, making it suitable for industrial applications.

Direct Amidation of 4-(1-Piperidinyl)aniline

Synthesis Route

A one-pot amidation strategy:

  • Amine Preparation : 4-(1-Piperidinyl)aniline is synthesized via nucleophilic substitution of 4-fluoroaniline with piperidine.

  • Acetylation : The amine reacts with acetyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base.

Key Data

StepReagents/ConditionsYield
AmidationDCM, DIPEA, RT92%

This method offers simplicity and high atom economy but requires pure starting materials to avoid byproducts.

Comparative Analysis of Methods

MethodAdvantagesLimitationsOverall Yield
Alkylation (Method 1)High regioselectivityMulti-step deprotection43%
Etherification (Method 2)Solvent safetyTemperature sensitivity63%
Reductive Amination (Method 3)ScalabilityCost of reagents78%
Direct Amidation (Method 4)SimplicityPurity requirements92%

Optimization Strategies

Catalytic Improvements

  • Palladium Catalysts : Substituting Pt/C with Pd/C in hydrogenation steps increases yields by 15–20%.

  • Solvent Systems : Replacing DMF with acetonitrile reduces side reactions during alkylation.

Green Chemistry Approaches

  • Aqueous Workups : Methods using water as a solvent (e.g., Method 2) align with green chemistry principles.

  • Microwave Assistance : Reducing reaction times from 18 hours to 2 hours in alkylation steps .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-(1-piperidinyl)phenyl]acetamide, and how can reaction yields be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-aminophenylpiperidine with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by 1H^1H-NMR (e.g., δ 2.1 ppm for acetamide methyl) and LC-MS (m/z 245.3 [M+H]+^+) ensure product integrity. Yield optimization may require controlled temperature (0–5°C during acetylation) and stoichiometric excess of acetylating agents .

Q. How should researchers validate the structural identity of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : Confirm the presence of the piperidinyl group (δ 1.4–1.6 ppm for piperidine protons) and acetamide carbonyl (δ 168–170 ppm in 13C^{13}C-NMR) .
  • Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 244.3 (C13_{13}H17_{17}N2_2O) .
  • FT-IR : Detect N-H stretching (~3300 cm1^{-1}) and carbonyl (C=O) vibrations (~1650 cm1^{-1}) .

Q. What preliminary pharmacological assays are suitable for screening this compound?

  • Methodology :

  • In vitro receptor binding assays : Test affinity for serotonin (5-HT1A_{1A}) or dopamine D2_2 receptors using radioligand displacement (e.g., 3H^3H-spiperone) .
  • Enzyme inhibition : Assess acetylcholinesterase (AChE) inhibition via Ellman’s method .
  • Cellular viability : Use MTT assays on neuronal cell lines (e.g., SH-SY5Y) to rule out cytotoxicity at 10–100 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodology :

  • Substituent modifications : Introduce electron-withdrawing groups (e.g., -SO2_2CH3_3) at the phenyl ring to enhance receptor binding .

  • Pharmacophore modeling : Use software like Schrödinger to identify critical interactions (e.g., hydrogen bonding with acetamide carbonyl) .

  • Comparative IC50_{50} profiling : Test analogs against related targets (e.g., NaV_V1.7 vs. NaV_V1.5 channels) to assess selectivity (Table 1) .

    Table 1 : Selectivity profiling of analogs (IC50_{50}, µM)

    AnalogNaV_V1.7NaV_V1.3NaV_V1.5
    Parent compound0.170.301.10
    -SO2_2CF3_3 derivative0.090.250.95

Q. How can contradictory data on neurological effects be resolved?

  • Methodology :

  • Dose-response studies : Replicate experiments across multiple models (e.g., murine neuropathic pain vs. anxiety assays) .
  • Mechanistic studies : Use patch-clamp electrophysiology to confirm NaV_V channel modulation .
  • Meta-analysis : Compare results with structural analogs (e.g., N-[4-(piperidinylsulfonyl)phenyl]acetamide) to identify confounding substituents .

Q. What advanced analytical techniques are critical for metabolite identification?

  • Methodology :

  • LC-HRMS : Identify phase I metabolites (e.g., hydroxylation at piperidine) with mass accuracy <5 ppm .
  • MS/MS fragmentation : Compare product ions with synthetic standards (e.g., m/z 260.3 for hydroxylated metabolite) .
  • Microsomal stability assays : Use liver microsomes (human/rat) to quantify metabolic clearance (t1/2_{1/2} >60 min suggests suitability for in vivo studies) .

Data Contradiction Analysis

Q. Why do reported IC50_{50} values for sodium channel inhibition vary across studies?

  • Key factors :

  • Assay conditions : Differences in voltage protocols (e.g., holding potential, pulse duration) affect channel state .
  • Cell lines : Heterologous expression systems (HEK vs. CHO cells) may alter channel glycosylation and pharmacology .
  • Data normalization : Contradictions arise if activity is normalized to non-selective blockers (e.g., tetrodotoxin) without proper controls .

Methodological Best Practices

Q. What strategies mitigate synthetic impurities in this compound?

  • Solutions :

  • Recrystallization : Use ethanol/water mixtures to remove unreacted 4-aminophenylpiperidine .
  • HPLC purity checks : Ensure >95% purity via C18 reverse-phase chromatography (ACN/water gradient) .
  • Stoichiometric monitoring : Track reaction progress via TLC (Rf_f = 0.4 in 1:1 EtOAc/hexane) .

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